molecular formula C12H16N2O4 B12340866 (NE)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine

(NE)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine

Cat. No.: B12340866
M. Wt: 252.27 g/mol
InChI Key: FRUNDRHYSPHBNH-QBFSEMIESA-N
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Description

(Z)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine is a complex organic compound with the molecular formula C12H15NO4 This compound is characterized by its unique structural features, including a nitrophenoxy group and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine typically involves multiple steps. One common method starts with the preparation of 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone. This intermediate can be synthesized through the reaction of 2-nitrophenol with 3,3-dimethyl-2-butanone under acidic conditions. The resulting product is then subjected to a condensation reaction with hydroxylamine to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(Z)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound’s derivatives may have potential as bioactive agents, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine involves its interaction with molecular targets through its functional groups. The nitrophenoxy group can participate in electron transfer reactions, while the hydroxylamine moiety can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone: A precursor in the synthesis of the target compound.

    2-Nitrophenol: A starting material in the synthesis process.

    Hydroxylamine: A key reagent used in the condensation reaction.

Uniqueness

(Z)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a nitrophenoxy group and a hydroxylamine moiety makes it a versatile compound in various chemical and biological contexts.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

(NE)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)11(13-15)8-18-10-7-5-4-6-9(10)14(16)17/h4-7,15H,8H2,1-3H3/b13-11-

InChI Key

FRUNDRHYSPHBNH-QBFSEMIESA-N

Isomeric SMILES

CC(C)(C)/C(=N\O)/COC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C(=NO)COC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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